4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid
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Overview
Description
4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid is an aromatic compound with the molecular formula C8H3F2IO4. It contains two fluorine atoms, one iodine atom, and two carboxylic acid groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, such as 4,6-difluorobenzene-1,3-dicarboxylic acid, using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes under inert atmosphere.
Major Products:
- Substituted benzenes with various functional groups.
- Carboxylates and alcohols from oxidation and reduction reactions.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine atoms. In coupling reactions, the compound acts as an electrophile, forming new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
1,3-Difluoro-5-iodobenzene: Similar structure but lacks the carboxylic acid groups.
4,6-Difluoro-5-bromobenzene-1,3-dicarboxylic acid: Similar structure with bromine instead of iodine.
4,6-Difluoro-5-chlorobenzene-1,3-dicarboxylic acid: Similar structure with chlorine instead of iodine.
Uniqueness: 4,6-Difluoro-5-iodobenzene-1,3-dicarboxylic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and electronic properties. The combination of these halogens with carboxylic acid groups makes it a versatile intermediate for various chemical transformations .
Properties
CAS No. |
320-79-6 |
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Molecular Formula |
C8H3F2IO4 |
Molecular Weight |
328.01 g/mol |
IUPAC Name |
4,6-difluoro-5-iodobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H3F2IO4/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1H,(H,12,13)(H,14,15) |
InChI Key |
GJNUSOINLDZGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)F)I)F)C(=O)O |
Origin of Product |
United States |
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